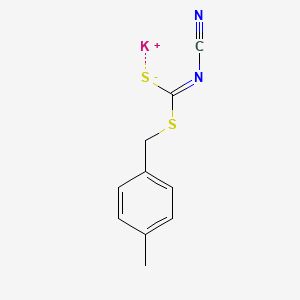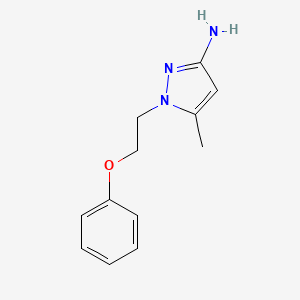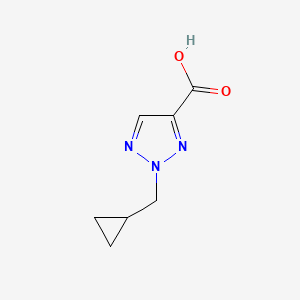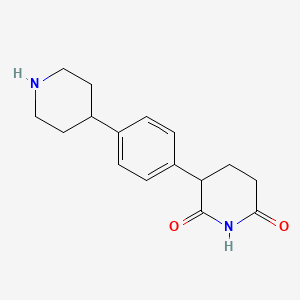
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt is a chemical compound with a complex structure that includes a benzyl group substituted with a methyl group, a cyanocarbonimidodithioate moiety, and a potassium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt typically involves the reaction of 4-methylbenzyl chloride with potassium cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
(4-Methylbenzyl)cyanocarbonimidodithioate potassium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4-Methylbenzyl)cyanocarbonimidodithioate potassium salt include:
- Benzyl cyanocarbonimidodithioate potassium salt
- 4-Chlorobenzyl cyanocarbonimidodithioate potassium salt
- 4-Methoxybenzyl cyanocarbonimidodithioate potassium salt
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H9KN2S2 |
|---|---|
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
potassium;N-cyano-1-[(4-methylphenyl)methylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C10H10N2S2.K/c1-8-2-4-9(5-3-8)6-14-10(13)12-7-11;/h2-5H,6H2,1H3,(H,12,13);/q;+1/p-1 |
Clave InChI |
ZFWKQZSBIPVMLX-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)CSC(=NC#N)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)






![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)


![2-{Benzyl[2-(diethylamino)ethyl]amino}ethan-1-ol](/img/structure/B13912521.png)

